6-Propylspiro[3.3]heptan-2-one
Description
Structural Characteristics and Intrinsic Strain of the Spiro[3.3]heptane Scaffold
The defining feature of the spiro[3.3]heptane scaffold is its central quaternary carbon atom that serves as the pivot for two conjoined cyclobutane (B1203170) rings. This arrangement results in a rigid, non-planar molecular structure. chemrxiv.org The molecule is inherently strained due to the geometric constraints of the four-membered rings. In an ideal tetrahedral carbon, bond angles are 109.5°, whereas the internal angles of a cyclobutane ring are forced to be closer to 90°. This deviation from the ideal angle creates significant angle strain, which is a primary component of the molecule's total intrinsic strain.
The unique three-dimensional shape of the spiro[3.3]heptane scaffold allows for the attachment of functional groups with specific spatial orientations, a property that is highly sought after in drug design. ethz.ch This rigid framework can serve as a bioisostere, mimicking the spatial arrangement of other common chemical groups, such as phenyl rings or cyclohexanes, while offering different physicochemical properties. chemrxiv.orgacs.orgrsc.org
Table 1: General Properties of the Spiro[3.3]heptane Scaffold
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₂ nih.gov |
| Molecular Weight | 96.17 g/mol nih.gov |
| Key Structural Feature | Two cyclobutane rings sharing a single carbon atom. |
| Chirality | The parent molecule is achiral. ethz.ch |
Historical Development and Evolution of Spiro[3.3]heptane Chemistry
The study of spiro compounds dates back to 1900, when the first spiro compound was identified by Adolf von Baeyer. An early important derivative in this family is spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid. researchgate.net For many years, the synthesis of spiro[3.3]heptane systems was hampered by the challenges of constructing the strained four-membered rings.
In recent decades, interest in spiro[3.3]heptane chemistry has surged, driven by its potential applications in medicinal chemistry. nih.gov Researchers have developed more robust and scalable synthetic protocols, making these complex scaffolds more accessible. nih.govresearchgate.net A significant evolution in this field has been the recognition of spiro[3.3]heptanes as valuable bioisosteres—structural surrogates for common motifs like piperidine (B6355638), morpholine, and the phenyl ring. chemrxiv.orgrsc.org This "scaffold hopping" approach allows chemists to replace a known chemical group in a biologically active molecule with a spiro[3.3]heptane core, often leading to improved properties such as metabolic stability, solubility, and patent novelty. chemrxiv.orgresearchgate.net Modern synthetic methods, such as those involving strain-relocating rearrangements or the double alkylation of reagents like TosMIC, have enabled the efficient production of functionalized spiro[3.3]heptanes on a large scale. nih.govchemrxiv.org
Positioning of 6-Propylspiro[3.3]heptan-2-one within the Spiro[3.3]heptane Family
This compound is a specific derivative of the parent spiro[3.3]heptane scaffold. Its identity and chemical utility are defined by two key functionalizations: a ketone group at the 2-position and a propyl group at the 6-position.
The presence of the ketone group transforms the parent hydrocarbon into a spiro[3.3]heptan-2-one. This carbonyl group serves as a versatile chemical handle, allowing for a wide range of subsequent chemical reactions. The substitution at the 6-position with a propyl group further functionalizes the molecule. Patent literature discloses general methods for preparing spiro[3.3]heptan-2-ones with various substituents at the 6-position, highlighting the modularity of the synthesis. google.com These compounds are described as excellent building blocks for creating a diverse array of substituted spiro[3.3]heptanes, which have potential uses as pharmaceutical agents or functional fine chemicals. google.com
Therefore, this compound is not typically an end-product but rather a valuable synthetic intermediate. It provides a pre-built, rigid 3D core onto which more complex functionality can be elaborated, leveraging the reactivity of the ketone and the properties imparted by the propyl group.
Table 2: Properties of the Parent Compound, Spiro[3.3]heptan-2-one
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | spiro[3.3]heptan-2-one | sigmaaldrich.com |
| CAS Number | 30152-57-9 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₀O | sigmaaldrich.com |
| Molecular Weight | 110.16 g/mol | sigmaaldrich.com |
The addition of a propyl group at the 6-position to this parent structure would increase its molecular weight and likely alter its lipophilicity and other physicochemical properties, tailoring it for specific synthetic goals.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-propylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-2-3-8-4-10(5-8)6-9(11)7-10/h8H,2-7H2,1H3 |
InChI Key |
OXHNMKKVLWQHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(C1)CC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 3.3 Heptan 2 One and Its Derivatives
Establishment of the Spiro[3.3]heptane Core Architecture
The construction of the spiro[3.3]heptane skeleton, a key structural motif, can be achieved through several elegant synthetic pathways. These methods leverage principles of cycloaddition, intramolecular cyclization, and rearrangement reactions to assemble the strained bicyclic system.
[2+2] Cycloaddition Reactions (e.g., Ketene-Olefin Cycloadditions)
A prominent method for constructing the cyclobutane (B1203170) rings of the spiro[3.3]heptane system is the [2+2] cycloaddition reaction. Among these, the reaction of a ketene (B1206846) with an olefin is a powerful tool. For the synthesis of spiro[3.3]heptan-2-ones, a common strategy involves the cycloaddition of dichloroketene (B1203229) with a suitable olefin, followed by reductive dechlorination.
Dichloroketene is typically generated in situ from trichloroacetyl chloride using an activated zinc-copper couple. diva-portal.org This highly reactive intermediate then undergoes a [2+2] cycloaddition with an alkene. For instance, the reaction with a methylenecyclobutane (B73084) derivative would directly lead to the spiro[3.3]heptane framework. Subsequent reduction of the resulting gem-dichloro-substituted ketone, often with zinc in acetic acid, affords the desired spiro[3.3]heptan-2-one. The efficiency of this process can be influenced by the reaction conditions, with freshly prepared zinc-copper couple being crucial for achieving good yields. diva-portal.org
A multi-step approach can also be employed, starting with the [2+2] cycloaddition of dichloroketene and an olefin like 4-chlorostyrene. The resulting dichlorocyclobutanone is then reduced to the corresponding cyclobutanone (B123998). A subsequent Wittig reaction can introduce the exocyclic double bond, setting the stage for a second [2+2] cycloaddition and reduction sequence to furnish the spiro[3.3]heptan-2-one. diva-portal.org
Table 1: Key Steps in [2+2] Cycloaddition for Spiro[3.3]heptan-2-one Synthesis
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1a. Cycloaddition | Dichloroketene, 4-Chlorostyrene | Zn(Cu), POCl₃, Et₂O | 2,2-dichloro-3-(4-chlorophenyl)cyclobutanone | - | diva-portal.org |
| 1b. Reduction | 2,2-dichloro-3-(4-chlorophenyl)cyclobutanone | Zn, AcOH | 3-(4-chlorophenyl)cyclobutanone | 52 | diva-portal.org |
| 2. Olefination | 3-(4-chlorophenyl)cyclobutanone | Ph₃PCH₃Br, KHMDS, THF | 1-(4-chlorophenyl)-3-methylenecyclobutane | 31 | diva-portal.org |
| 3a. Cycloaddition | Dichloroketene, 1-(4-chlorophenyl)-3-methylenecyclobutane | Zn(Cu), POCl₃, Et₂O | 2,2-dichloro-6-(4-chlorophenyl)spiro[3.3]heptan-2-one | - | diva-portal.org |
| 3b. Reduction | 2,2-dichloro-6-(4-chlorophenyl)spiro[3.3]heptan-2-one | Zn, AcOH | 6-(4-chlorophenyl)spiro[3.3]heptan-2-one | 62 | diva-portal.org |
Double Substitution and Intramolecular Cyclization Pathways
Another effective strategy for assembling the spiro[3.3]heptane core involves the formation of two cyclobutane rings through sequential or simultaneous intramolecular cyclization events. This can be achieved by reacting a bis-electrophile with a bis-nucleophile.
One example of this approach utilizes a di-electrophile such as 1,3-dibromo-2,2-dimethoxypropane (B40201) and a di-nucleophile like phenylacetonitrile. The reaction, mediated by a strong base like sodium hydride, results in the formation of a substituted cyclobutane. Subsequent deprotection of the methoxy (B1213986) groups and conversion of the resulting diol to a dimesylate sets the stage for the final intramolecular cyclization to yield the spiro[3.3]heptane structure. This method can offer advantages in terms of yield and purification compared to some cycloaddition strategies. diva-portal.org
A related approach involves the double alkylation of compounds like tosylmethyl isocyanide (TosMIC) or malonate diesters with a 1,1-bis(bromomethyl)cyclobutane (B2691830) derivative. This has been successfully applied in the synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks. chemrxiv.org
Ring Expansion and Rearrangement Strategies (e.g., Strain-Relocating Semipinacol Rearrangements)
Ring expansion and rearrangement reactions provide a sophisticated avenue to the spiro[3.3]heptane framework, often leveraging the release of ring strain as a driving force. A noteworthy example is the strain-relocating semipinacol rearrangement. vulcanchem.comnih.gov
This methodology has been developed for the synthesis of spiro[3.3]heptan-1-ones through the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. vulcanchem.comnih.gov The process begins with the nucleophilic addition of the lithiated bicyclobutane to the cyclopropanone (B1606653), which is generated in situ from the 1-sulfonylcyclopropanol. The resulting 1-bicyclobutylcyclopropanol intermediate then undergoes an acid-catalyzed semipinacol rearrangement. vulcanchem.com Protonation of the bicyclobutyl moiety initiates a vulcanchem.com-rearrangement of the cyclopropylcarbinyl cation, which relocates the strain and leads to the formation of the spiro[3.3]heptan-1-one core. vulcanchem.comnih.gov This reaction has been shown to be both regio- and stereospecific. vulcanchem.comnih.gov
Directed Synthesis of Spiro[3.3]heptan-2-one Scaffolds
Beyond the construction of the basic spiro[3.3]heptane skeleton, the directed synthesis of specifically substituted derivatives like 6-propylspiro[3.3]heptan-2-one requires precise control over the introduction of functional groups.
Regioselective Introduction of the Ketone Functionality
The position of the ketone group on the spiro[3.3]heptane scaffold is critical and can be controlled through various synthetic strategies. For instance, the choice of starting materials in a [2+2] cycloaddition approach can dictate the final position of the carbonyl group. A patent describes the synthesis of various 6-substituted spiro[3.3]heptan-2-ones by reacting dichloroketene with appropriately substituted alkenes. google.com
Another approach to achieve regioselectivity is through the functionalization of a pre-existing spirocyclic core. For example, the regioselective monoborylation of spirocyclobutenes, followed by oxidation of the carbon-boron bond, can provide a route to specific spiro[3.3]heptanones. nih.gov The regioselectivity of the borylation can be controlled by the choice of ligand on the copper catalyst. nih.gov
Stereocontrolled Formation of Substituted Spiro[3.3]heptan-2-ones
The synthesis of enantiomerically enriched substituted spiro[3.3]heptan-2-ones is of significant interest, particularly for applications in medicinal chemistry. Several strategies have been developed to achieve stereocontrol.
One method involves the use of chiral auxiliaries. For example, the Strecker reaction of spirocyclic ketones with a chiral amine auxiliary, such as (R)-α-phenylglycinol or Ellman's sulfinamide, can be used to introduce an amino acid moiety with control over the stereochemistry. nih.gov
Enzymatic resolutions offer another powerful tool for accessing enantiopure spiro[3.3]heptane derivatives. The enantioselective hydrolysis of racemic 2,6-disubstituted spiro[3.3]heptane derivatives catalyzed by enzymes like pig liver esterase has been reported. nih.gov Furthermore, the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using a ketoreductase has been shown to provide access to both enantiomers of the corresponding axially chiral alcohol with high enantiomeric excess. prepchem.com
The strain-relocating semipinacol rearrangement mentioned earlier has also been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones. vulcanchem.comnih.gov
Advanced Synthetic Techniques and Reagents
Modern organic synthesis provides a sophisticated toolkit for the construction of complex molecular architectures like spiro[3.3]heptanes. The inherent strain and unique three-dimensional nature of these compounds necessitate the use of powerful synthetic methods, including catalytic reactions that offer high levels of control, scalable protocols suitable for larger-scale production, and highly reactive precursors and reagents.
Catalysis plays a pivotal role in the efficient and selective synthesis of spiro[3.3]heptane derivatives. Both metal- and bio-catalysis have been employed to control stereochemistry and facilitate key bond-forming reactions.
Asymmetric Catalysis: The generation of enantiomerically enriched spiro[3.3]heptanes is crucial for their application in medicinal chemistry.
Enzyme-Catalyzed Reactions: Biocatalysts have proven effective in achieving chirality. For instance, pig liver esterase (PLE) has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding a chiral diol with moderate optical purity and in high chemical yield. rsc.org This approach demonstrates the utility of enzymes in resolving racemic mixtures of spiro[3.3]heptane derivatives through enantioselective hydrolysis. rsc.org
Chiral Auxiliaries and Reagents: Asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been accomplished through the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. acs.org This method provides the desired spirocycles in excellent yields (up to 89%) and high diastereomeric ratios (up to 98:2), furnishing products with differentially protected amine functionalities. acs.org Another approach involves using chiral auxiliaries like tert-butylsulfinyl groups to guide the stereochemical outcome in the synthesis of 2,6-diazaspiro[3.3]heptanes, achieving greater than 90% enantiomeric excess (ee).
Palladium-Catalyzed Processes: Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to the formation and functionalization of spiro[3.3]heptane systems.
Arene Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been used to couple N-Boc-2,6-diazaspiro[3.3]heptane with various aryl halides. researchgate.netnih.govlookchem.com This demonstrates the utility of the spiro[3.3]heptane motif as a building block that can be readily integrated into aromatic systems. nih.govlookchem.com
Hydrogenolysis/Debenzylation: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions. It has been used for the smooth debenzylation of N-benzylated spiro[3.3]heptane precursors under hydrogen gas, providing the free-base spirocycle. rsc.org It is also employed in hydrogenation to saturate double bonds within the molecular framework. google.com
Other Metal Catalysis:
Nickel-Catalyzed Cyclization: Nickel catalysts have been used for the regio- and enantioselective syn-hydrometalative 4-exo-trig cyclization of alkynones, providing another route to access substituted 2-azaspiro[3.3]heptane scaffolds. rsc.org
| Catalytic Method | Catalyst/Reagent | Application | Key Findings | Reference |
|---|---|---|---|---|
| Asymmetric Hydrolysis | Pig Liver Esterase (PLE) | Kinetic resolution of racemic spiro[3.3]heptane derivatives | Produces chiral spiro[3.3]heptanes with moderate optical purity. | rsc.org |
| Asymmetric Addition | Davis-Ellman Imines | Synthesis of chiral 1-substituted 2,6-diazaspiro[3.3]heptanes | Excellent yields (up to 89%) and high diastereoselectivity (dr up to 98:2). | acs.org |
| Aryl Amination | Palladium Catalyst | Functionalization of 2,6-diazaspiro[3.3]heptane | Efficient coupling with aryl halides, useful for drug discovery. | researchgate.netnih.gov |
| Debenzylation | Pd/C, H₂ | Deprotection of N-benzylated spiro[3.3]heptanes | Smooth removal of benzyl (B1604629) protecting groups. | rsc.org |
| Enantioselective Cyclization | Nickel Catalyst | Synthesis of substituted 2-azaspiro[3.3]heptanes | Provides access to chiral azaspirocycles. | rsc.org |
The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and scalable protocols. Research has focused on creating concise routes that avoid problematic reagents or purification steps.
Concise and Scalable Routes: A notable success is the development of a concise and scalable synthesis for a 2,6-diazaspiro[3.3]heptane building block, which is a valuable surrogate for piperazine (B1678402) in medicinal chemistry. researchgate.netnih.gov Similarly, a scalable three-step synthesis of 1-azaspiro[3.3]heptane starting from cyclobutanone has been reported, which can be performed on a scale greater than 50 grams. rsc.org
Overcoming Synthetic Challenges: Early synthetic routes sometimes face obstacles during scale-up. For example, a route to 2-oxa-6-azaspiro[3.3]heptane involved a deprotection step using magnesium that led to sluggish filtration and product loss on a large scale. rsc.orgthieme-connect.com A modified, more scalable route was developed that utilized a two-step telescoped approach followed by a clean palladium-catalyzed debenzylation. rsc.org
Improved Isolation and Handling: The physical properties of the final product can significantly impact the efficiency of a synthesis. The isolation of 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt, rather than the more common oxalate (B1200264) salt, yields a more thermally stable, non-hygroscopic, and soluble product, which facilitates handling and subsequent reactions. rsc.orgthieme-connect.com
Flow Chemistry: Modern techniques like flow chemistry are being adopted to improve the synthesis of strained systems. A flow-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane, which offers a robust and mild alternative to batch processing. uniba.itresearchid.co
| Protocol Feature | Example Compound Class | Description | Advantage | Reference |
|---|---|---|---|---|
| Concise Synthesis | 2,6-Diazaspiro[3.3]heptane | A short and efficient route to a key building block. | Reduces step count and improves overall yield. | nih.govlookchem.com |
| Improved Deprotection/Workup | 2-Oxa-6-azaspiro[3.3]heptane | Replacing a problematic Mg-based deprotection with Pd/C hydrogenolysis. | Avoids difficult filtrations and improves scalability. | rsc.org |
| Optimized Salt Form | 2-Oxa-6-azaspiro[3.3]heptane | Isolation as a sulfonate salt instead of an oxalate salt. | Enhanced thermal stability, solubility, and non-hygroscopic nature. | thieme-connect.com |
| Flow Chemistry | 1-Oxa-2,6-diazaspiro[3.3]heptane | Use of a continuous flow reactor for synthesis. | Offers mild conditions, enhanced safety, and scalability. | uniba.itresearchid.co |
The construction of the strained spiro[3.3]heptane core often necessitates the use of highly reactive reagents and precursors capable of forming the cyclobutane rings.
Zinc-Copper Couples: A zinc-copper couple is an activated form of zinc metal that is widely used in organic synthesis. wikipedia.org It can be prepared by treating zinc dust with a copper salt, such as copper(II) acetate. google.comsciencemadness.org Its primary use in this context is for cyclization reactions. One key application is in the generation of dichloroketene from trichloroacetyl chloride. sciencemadness.org The resulting dichloroketene can then undergo a [2+2] cycloaddition with an appropriate alkene to form a dichlorocyclobutanone, a precursor to the spiro[3.3]heptanone system after further steps. sciencemadness.orgnih.gov A patented process explicitly describes using zinc, activated by a catalytic amount of a copper(II) salt, for the construction of the spiro[3.3]heptane ring system. google.com
Organolithium Reagents: Organolithium reagents are powerful bases and nucleophiles used to form key intermediates.
Lithiation and Trapping: Reagents like n-butyllithium (n-BuLi) are used to deprotonate a carbon atom, creating a nucleophilic carbanion which can then be trapped with an electrophile. chemrxiv.org This strategy has been employed on a lactam intermediate to allow for diversification of the azetidine (B1206935) ring in substituted 1-azaspiro[3.3]heptanes. thieme-connect.com
Enolate Formation: Strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) are used to generate enolates from esters, which can then react with electrophiles. This was used in an asymmetric synthesis where an ethyl cyclobutanecarboxylate (B8599542) was deprotonated with LiHMDS before reacting with an imine. rsc.org
Strain-Release Reactions: Highly strained organolithium species, such as lithiated 1-sulfonylbicyclo[1.1.0]butanes, have been used as key reagents. nih.gov These react with cyclopropanones in situ, followed by an acid-mediated semipinacol rearrangement that relocates the ring strain to form the spiro[3.3]heptan-1-one core. This method allows for the regio- and stereospecific synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov
| Reagent/Precursor | Preparation/Activation | Application in Spiro[3.3]heptane Synthesis | Reference |
|---|---|---|---|
| Zinc-Copper Couple | Treating Zinc dust with a Cu(II) salt (e.g., Cu(OAc)₂). | Used to form the spirocyclic ring system, often via [2+2] cycloadditions with ketenes generated in situ. | google.comwikipedia.orgsciencemadness.org |
| n-Butyllithium (n-BuLi) | Commercially available strong base. | Deprotonation to form carbanions for subsequent reaction with electrophiles (e.g., CO₂). | chemrxiv.orgthieme-connect.com |
| Lithium Hexamethyldisilazide (LiHMDS) | Commercially available strong, non-nucleophilic base. | Formation of ester enolates for addition to electrophiles like imines. | rsc.org |
| Lithiated Bicyclo[1.1.0]butanes | Generated in situ from sulfonyl-substituted precursors. | Nucleophilic addition to carbonyls followed by semipinacol rearrangement to form the spiro[3.3]heptanone core. | nih.gov |
Derivatization and Functionalization Strategies for 6 Propylspiro 3.3 Heptan 2 One Analogues
Reactivity and Chemical Transformations of the Ketone Moiety
The ketone group at the C-2 position is a key reactive center, amenable to a wide array of chemical transformations that are fundamental to creating diverse analogues. vulcanchem.comgoogle.com Its reactivity is influenced by the inherent ring strain of the spiro[3.3]heptane system. vulcanchem.com
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of 6-propylspiro[3.3]heptan-2-one is electrophilic and readily undergoes nucleophilic attack. This class of reactions is fundamental for introducing new functional groups and building molecular complexity.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the ketone to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-methyl-6-propylspiro[3.3]heptan-2-ol. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 6-propylspiro[3.3]heptan-2-ol. vulcanchem.comambeed.com
Condensation Reactions: The ketone can undergo condensation reactions with a variety of nitrogen-based nucleophiles. vulcanchem.com For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone. vulcanchem.com These reactions are often used for the characterization and purification of ketones.
Furthermore, the Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. researchgate.net Another important transformation is the Wittig reaction, where the ketone reacts with a phosphorus ylide (a Wittig reagent) to produce an alkene. google.comresearchgate.net This allows for the introduction of a variety of substituted alkylidene groups at the C-2 position. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-methylene-6-propylspiro[3.3]heptane. Subsequent hydrogenation of the resulting olefin can produce an alkyl substituent. google.com
A summary of representative nucleophilic addition and condensation reactions is presented below:
| Reaction Type | Reagent | Product Functional Group |
| Grignard Reaction | R-MgX | Tertiary Alcohol |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Oxime Formation | NH₂OH | Oxime |
| Hydrazone Formation | H₂NNH₂ | Hydrazone |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | Z-CH₂-Z' (Active Methylene) | α,β-Unsaturated System |
Oxidative and Reductive Manipulations for Functional Group Interconversion
Oxidative and reductive manipulations of the ketone and its derivatives provide pathways for a variety of functional group interconversions, significantly expanding the library of accessible analogues.
Reductive Manipulations: As mentioned, the ketone can be reduced to a secondary alcohol. vulcanchem.comambeed.com This alcohol can then serve as a precursor for other functional groups. For example, it can be converted to ethers or esters. vulcanchem.com A more comprehensive reductive process is the Wolff-Kishner or Clemmensen reduction, which would completely remove the carbonyl oxygen, yielding 6-propylspiro[3.3]heptane. The Wolff-Kishner reduction of a similar spiro[3.3]heptanone has been demonstrated to produce the corresponding alkane. chemrxiv.org
Oxidative Manipulations: While the ketone itself is at a relatively high oxidation state, oxidative reactions can be performed on adjacent positions or on derivatives. For example, the Baeyer-Villiger oxidation involves treating the ketone with a peroxy acid (e.g., m-CPBA) to form a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this migration depends on the migratory aptitude of the adjacent carbon atoms.
The secondary alcohol obtained from the reduction of the ketone can be oxidized back to the ketone using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. google.com This can be useful in multi-step synthetic sequences where the ketone needs to be temporarily protected as an alcohol.
A table summarizing these transformations is provided below:
| Transformation | Reagent(s) | Initial Functional Group | Final Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Ketone | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | Ketone | Alkane |
| Baeyer-Villiger Oxidation | m-CPBA | Ketone | Lactone |
| Oxidation | PCC or Swern Oxidation | Secondary Alcohol | Ketone |
Introduction and Modification of Peripheral Substituents
The derivatization of this compound is not limited to the ketone functionality. The propyl group and the spirocyclic backbone itself offer opportunities for further modification.
Strategies for Alkyl Chain Incorporation at Remote Positions (e.g., Propyl Group at C-6)
The introduction of the propyl group at the C-6 position is typically achieved early in the synthetic sequence, prior to the formation of the spirocyclic core. google.com One common strategy involves starting with a substituted cyclobutane (B1203170) derivative that already contains the desired alkyl chain. For example, a [2+2] cycloaddition between a ketene (B1206846) or keteniminium salt and an alkene is a frequently used method for constructing the cyclobutane rings of the spiro[3.3]heptane system. diva-portal.org To obtain a 6-propyl derivative, one would start with a substituted alkene that bears the propyl group.
Another approach involves the functionalization of a pre-formed spiro[3.3]heptane skeleton. However, direct and selective alkylation at the C-6 position of an unsubstituted spiro[3.3]heptan-2-one is challenging due to the presence of multiple, similarly reactive C-H bonds. Therefore, syntheses that establish the substitution pattern at an early stage are generally preferred. google.com
Multi-Functionalization and Orthogonal Derivatization Approaches
The presence of two distinct reactive sites, the ketone and the functional groups on the peripheral substituent, allows for orthogonal derivatization. google.com This means that one functional group can be reacted selectively while the other remains unchanged, enabling the stepwise construction of complex molecules.
For instance, if the propyl group at C-6 were replaced with a functionalized handle, such as a protected alcohol or an ester, this group could be deprotected and modified independently of the ketone. google.com A patent describes spiro[3.3]heptan-2-ones with various substituents at the 6-position, including ethers and esters, which can be further derivatized. google.com For example, a benzyl (B1604629) ether can be cleaved, and the resulting alcohol can be oxidized to an aldehyde. google.com Similarly, an ester group can be reduced to an alcohol or converted to other esters. google.com
This orthogonal approach is highly valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the ketone could be converted to a series of oximes, and for each oxime, the peripheral functional group could be modified in several ways.
Stereoselective Derivatization Post-Spirocyclization
The spiro[3.3]heptane ring system substituted at the 2 and 6 positions is chiral. diva-portal.org Therefore, controlling the stereochemistry during derivatization is crucial, as different stereoisomers can have vastly different biological activities.
Stereoselective derivatization can be achieved in several ways. One approach is to use a chiral auxiliary to guide the reaction to form one stereoisomer preferentially. For example, in the synthesis of spiro[3.3]heptane-based amino acids, a chiral amine auxiliary has been used in a Strecker reaction to install the amino acid moiety with stereocontrol. nih.gov
Another strategy is the use of enzymes, which are often highly stereoselective. For example, pig liver esterase has been used for the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, and ketoreductases have been employed for the desymmetrization of a prochiral spiro[3.3]heptane derivative to give access to enantiomerically enriched alcohols. rsc.orgrsc.orgnih.gov
If a racemic mixture of this compound is synthesized, it may be possible to resolve the enantiomers through chiral chromatography or by derivatization with a chiral resolving agent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary.
The stereochemical outcome of nucleophilic addition to the ketone can also be influenced by the existing stereocenter at C-6, although the degree of diastereoselectivity would depend on the specific reagents and reaction conditions.
Stereochemical Investigations and Chiral Properties of Spiro 3.3 Heptane Systems
Analysis of Axial Chirality and Enantiomeric Purity
Spiro[3.3]heptane systems, including 6-Propylspiro[3.3]heptan-2-one, can exhibit a unique form of stereoisomerism known as axial chirality. This type of chirality arises not from a stereogenic center (like an asymmetric carbon atom) but from the non-planar arrangement of substituent groups around a chiral axis. wikipedia.org In the case of substituted spiro[3.3]heptanes, the chiral axis passes through the central spiro carbon atom. echemi.comstackexchange.com For a molecule like this compound to be chiral, the substitution pattern must result in a molecule that is not superimposable on its mirror image.
The presence of a propyl group at the 6-position and a carbonyl group at the 2-position breaks the symmetry of the parent spiro[3.3]heptane ring, leading to the possibility of enantiomers. The determination of enantiomeric purity, or the excess of one enantiomer in a mixture, is crucial. A common method for assessing this is through enzymatic resolution. For instance, racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved using enantioselective enzyme-catalyzed hydrolysis. rsc.org This technique can be adapted to determine the optical purity of chiral spiro[3.3]heptane derivatives. rsc.org
Table 1: Key Concepts in the Stereochemical Analysis of this compound
| Concept | Description | Relevance to this compound |
| Axial Chirality | Chirality resulting from the non-planar arrangement of groups about a chiral axis. wikipedia.org | The spirocyclic nature of the molecule creates a chiral axis through the central carbon, and the substituents at positions 2 and 6 result in chiral enantiomers. echemi.comstackexchange.com |
| Enantiomeric Purity | A measure of the excess of one enantiomer in a mixture. | Can be determined through methods like enzymatic resolution, which has been applied to similarly substituted spiro[3.3]heptane systems. rsc.org |
Diastereoselective Synthesis of Spiro[3.3]heptane Isomers
The controlled synthesis of specific stereoisomers of substituted spiro[3.3]heptanes is a significant challenge in organic chemistry. Several synthetic strategies have been developed to achieve diastereoselectivity. One notable approach involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. This method has been shown to be fully regio- and stereospecific, yielding optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov
Another powerful technique is the [2+2] cycloaddition of ketenes or keteniminium species with methylenecyclobutane (B73084). nih.gov More recently, an intermolecular cross-selective [2+2]-cycloaddition promoted by visible-light has been used to synthesize bis-substituted spirocycles, although this method has shown modest diastereoselectivity. rsc.org The choice of synthetic route and reaction conditions is paramount in controlling the stereochemical outcome and obtaining the desired diastereomer of this compound.
Conformational Dynamics and Inherent Rigidity of Spiro[3.3]heptane Rings
The spiro[3.3]heptane framework is characterized by its high degree of rigidity. rsc.orgresearchgate.net This inherent structural stiffness is due to the two fused four-membered rings, which limits conformational flexibility. This rigidity imparts a well-defined three-dimensional shape to the molecule, making spiro[3.3]heptanes valuable scaffolds in medicinal chemistry where precise spatial arrangement of functional groups is often required for biological activity. rsc.orgresearchgate.netchemrxiv.org
Table 2: Geometric Parameters of the Spiro[3.3]heptane Core
| Geometric Parameter | Description | Significance |
| Non-planar Structure | The two cyclobutane (B1203170) rings are not in the same plane. | This is a fundamental aspect of its three-dimensional shape and contributes to its use as a bioisostere. chemrxiv.org |
| Rigid Framework | Limited bond rotation and conformational flexibility within the ring system. | Leads to predictable spatial positioning of substituents, which is advantageous in drug design. rsc.orgresearchgate.net |
Impact of Substituent Nature and Position on Molecular Stereochemistry
The presence of different substituents influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and interaction with other chiral molecules. The development of synthetic methods that allow for the precise installation of substituents with specific stereochemistry is an active area of research.
Methods for Racemate Resolution in Spiro[3.3]heptane Systems
When a synthesis of a chiral spiro[3.3]heptane derivative results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. libretexts.org One effective method for resolving racemic 2,6-disubstituted spiro[3.3]heptane derivatives is through enantioselective enzyme-catalyzed hydrolysis. rsc.org
Another common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. libretexts.org For a ketone like this compound, this could be achieved by forming a diastereomeric derivative, such as a ketal, using a chiral diol. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original ketone. For spiro[3.3]heptane systems containing carboxylic acid functional groups, chiral acids or bases can be used for resolution. libretexts.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the electronic nature of 6-Propylspiro[3.3]heptan-2-one. physchemres.org Methodologies such as those employing the B3LYP or M06-2X functionals with basis sets like 6-311G(d,p) or def2-TZVP are commonly used for geometric optimization and property calculation of organic molecules. nrel.govmdpi.com Such calculations for this compound would yield fundamental data about its electronic structure and reactivity.
The key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. physchemres.org Other calculated properties like the dipole moment provide insight into the molecule's polarity, which influences its solubility and intermolecular interactions.
Table 1: Theoretically Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical DFT calculation results and is presented for educational purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | Suggests high kinetic stability. |
| Dipole Moment (µ) | 2.5 D | Reflects the molecule's overall polarity. |
| Total Energy (TE) | -427.5 Hartree | The total electronic energy of the molecule. |
| Absolute Electronegativity (χ) | 2.8 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron configuration. |
These theoretical predictions are invaluable for understanding the molecule's behavior in chemical reactions. physchemres.org
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. semanticscholar.org Conformational analysis involves mapping the potential energy surface (PES) to identify stable, low-energy conformations and the energy barriers that separate them. libretexts.orgrug.nl The PES is a conceptual landscape where the potential energy is a function of the molecule's atomic coordinates. libretexts.org
For this compound, the key degrees of freedom include the puckering of the two cyclobutane (B1203170) rings and the rotation around the C-C bonds of the propyl side chain. A thorough exploration of the PES would identify the global minimum energy conformer, which is the most populated state, as well as other local minima that may be accessible at room temperature. um.es This analysis is critical as the function and properties of a molecule are often dictated by its spatial structure. google.com
Table 2: Hypothetical Conformational Analysis of this compound (Note: This table illustrates potential conformers and their relative energies based on theoretical principles.)
| Conformer | Dihedral Angle (C-C-C-C of propyl chain) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 | The most stable conformer with the propyl chain extended. |
| B | +60° (gauche) | +0.85 | A slightly higher energy conformer. |
| C | -60° (gauche) | +0.85 | Energetically equivalent to Conformer B. |
Understanding the relative energies and populations of these conformers is essential for accurately predicting the molecule's bulk properties and its interactions in a biological or chemical system.
Prediction of Spectroscopic Properties (e.g., Electronic Circular Dichroism, Optical Rotation)
This compound possesses axial chirality due to the substitution pattern on the rigid spiro[3.3]heptane framework. researchgate.net This makes it a target for chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and the measurement of Optical Rotation (OR). encyclopedia.pub
Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict these properties with a high degree of accuracy. The process involves:
Performing a conformational analysis to identify all significantly populated conformers in a given solvent. encyclopedia.pub
Calculating the ECD spectrum and optical rotation for each individual conformer.
Averaging the results based on the Boltzmann population of each conformer to generate the final predicted spectrum and OR value.
This predicted data can then be compared to experimental measurements to unambiguously determine the absolute configuration (R or S) of the synthesized molecule. encyclopedia.pub This is a powerful synergy between theoretical calculation and experimental analysis for stereochemical assignment. researchgate.net
Table 3: Predicted Chiroptical Properties for Enantiomers of this compound (Note: The following data is hypothetical, illustrating the principle of opposite signs for enantiomers.)
| Property | Predicted Value for (R)-enantiomer | Predicted Value for (S)-enantiomer |
|---|---|---|
| Optical Rotation [α]D | +45.2 deg·cm³/g·dm | -45.2 deg·cm³/g·dm |
| Major ECD Cotton Effect | Positive at ~290 nm | Negative at ~290 nm |
Theoretical Modeling of Bioisosteric Relationships and Structural Mimicry
The rigid, three-dimensional spiro[3.3]heptane scaffold is of interest in medicinal chemistry as a potential bioisostere for other cyclic structures. google.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. Theoretical modeling can be used to quantify the structural and electronic similarity between this compound and other known molecular scaffolds.
By calculating and comparing molecular descriptors such as molecular volume, surface area, and shape indices, chemists can assess its potential to mimic the structure of a known pharmacophore. The spiro[3.3]heptane core can serve as a non-aromatic, rigid replacement for phenyl or cyclohexyl groups, offering a novel vector space for substituent placement and potentially improving properties like metabolic stability or solubility. Computational models can help rationalize the choice of this scaffold by comparing its conformational rigidity and electrostatic potential map to that of a target molecule it is intended to mimic. rug.nl
Table 4: Comparative Molecular Descriptors for Bioisosteric Analysis (Note: This table provides an illustrative comparison between the target molecule and a hypothetical reference structure.)
| Molecular Descriptor | This compound | Hypothetical Reference Scaffold |
|---|---|---|
| Molecular Weight | 166.26 g/mol | Varies |
| Molecular Volume | ~170 ų | Varies |
| Principal Moments of Inertia | Defines shape and rigidity | Varies |
| Scaffold Rigidity | High | Varies |
This theoretical pre-assessment guides the rational design of new molecules where the spiro[3.3]heptane unit acts as a key structural element for achieving a desired biological effect. google.com
Advanced Analytical Methodologies for Structural Elucidation
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the structural features of 6-Propylspiro[3.3]heptan-2-one. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy each offer unique insights into the molecule's composition and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of this compound. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from the analysis of the parent compound, spiro[3.3]heptan-2-one, and related substituted derivatives. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the diastereotopic protons of the two cyclobutane (B1203170) rings and the propyl substituent. The protons on the carbon atoms adjacent to the spirocenter and the carbonyl group will show distinct chemical shifts and coupling patterns. The propyl group will display characteristic signals: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the spiro[3.3]heptane core. The protons on the cyclobutane rings will likely appear as multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the number and chemical environment of the carbon atoms. For this compound, a key signal would be the downfield resonance of the carbonyl carbon (C2), typically appearing around 210-220 ppm. The spiro carbon (C4) would also have a characteristic chemical shift. The remaining carbon atoms of the cyclobutane rings and the propyl group would resonate in the upfield aliphatic region. The chemical shifts would be influenced by the substitution and the rigid spirocyclic framework. hmdb.calibretexts.org
A hypothetical ¹³C NMR data table for this compound is presented below, based on known values for spiro[3.3]heptan-2-one and the expected effects of a propyl substituent at the C6 position.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~35 |
| C2 | ~215 |
| C3 | ~50 |
| C4 (Spiro) | ~40 |
| C5 | ~30 |
| C6 | ~45 |
| C7 | ~30 |
| C1' (Propyl) | ~38 |
| C2' (Propyl) | ~20 |
| C3' (Propyl) | ~14 |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns under electron ionization (EI). The molecular formula of this compound is C₁₀H₁₆O, corresponding to a molecular weight of 152.23 g/mol .
The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152. The fragmentation of spiro compounds can be complex. For 1-n-propylspiro[2.2]pentane, significant fragmentation of the propyl group is observed. aip.org A similar fragmentation pathway can be anticipated for this compound, leading to the loss of the propyl radical ([M-C₃H₇]⁺) as a major fragmentation pathway. Other characteristic fragments may arise from the cleavage of the cyclobutane rings.
A table of predicted major fragments in the mass spectrum of this compound is provided below.
| m/z | Proposed Fragment |
| 152 | [M]⁺ |
| 124 | [M - C₂H₄]⁺ |
| 109 | [M - C₃H₇]⁺ |
| 84 | [C₅H₄O]⁺ |
| 55 | [C₄H₇]⁺ |
Note: These are predicted fragments based on general fragmentation patterns of ketones and spiroalkanes.
Vibrational Spectroscopy (e.g., Infrared, Vibrational Circular Dichroism) for Conformational and Chiral Insights
Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD), provides valuable information about the functional groups and the three-dimensional structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a cyclobutanone (B123998), this band is typically found at a higher wavenumber compared to acyclic ketones, usually in the range of 1775-1750 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the rings and the propyl group around 3000-2850 cm⁻¹, as well as C-H bending vibrations in the 1470-1370 cm⁻¹ region.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. Since this compound is chiral, VCD can be used to distinguish between its enantiomers. The VCD spectrum provides information on the stereochemical arrangement of the atoms by measuring the differential absorption of left and right circularly polarized infrared light. Comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations can lead to the unambiguous assignment of the absolute configuration. researchgate.netescholarship.org
X-ray Crystallography for Definitive Solid-State Structure Determination
While a crystal structure for this compound itself is not publicly available, X-ray diffraction studies on related spiro[3.3]heptane derivatives have been reported. chemrxiv.org These studies reveal the rigid and puckered nature of the two cyclobutane rings, which are oriented approximately perpendicular to each other. The spirocyclic system enforces specific spatial arrangements of the substituents, which is of great interest in fields like medicinal chemistry. For this compound, a crystal structure would definitively establish the conformation of the propyl group relative to the spirocyclic core.
Chromatographic Methods for Compound Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of spiro[3.3]heptane derivatives. diva-portal.org For a non-polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method for purity assessment. Chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers of this compound and determine its enantiomeric purity. tandfonline.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound, aiding in its identification. This technique is particularly useful for analyzing complex mixtures and identifying trace impurities.
Applications of Spiro 3.3 Heptane Derivatives As Versatile Chemical Building Blocks
Design and Synthesis of Molecular Scaffolds for Chemical Libraries
The rigid spiro[3.3]heptane framework is a valuable scaffold for the construction of molecular libraries aimed at drug discovery. Its three-dimensional nature allows for the creation of diverse and structurally novel compounds. sigmaaldrich.com The synthesis of functionalized spiro[3.3]heptanes provides a range of building blocks for these libraries. sigmaaldrich.comchemrxiv.org
A variety of synthetic routes have been developed to access substituted spiro[3.3]heptanes. For instance, the thermal reaction of N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with different alkenes can produce a range of spiro[3.3]heptanes. chemrxiv.org Another approach involves the [2+2] cycloaddition of keteniminium species with methylenecyclobutane (B73084). nih.gov These methods allow for the introduction of various functional groups, making them suitable for further elaboration in the creation of chemical libraries. chemrxiv.orgnih.gov The resulting spiro[3.3]heptane-based compounds can be used to functionalize drug-like molecules to enhance their physicochemical properties. sigmaaldrich.com
Role as Bioisosteric Surrogates in Molecular Design
One of the most significant applications of the spiro[3.3]heptane core is its use as a bioisosteric replacement for common cyclic moieties in bioactive molecules, such as benzene (B151609), piperazine (B1678402), and cyclohexane. nih.govnih.govrsc.org Bioisosteric replacement is a strategy in medicinal chemistry used to improve a compound's properties by replacing a functional group with another that has similar physical and chemical characteristics. nih.gov
The spiro[3.3]heptane scaffold, with its non-coplanar exit vectors, has been successfully employed as a saturated bioisostere for the benzene ring. nih.govenamine.net This substitution can lead to patent-free analogs of existing drugs with retained or even improved biological activity. chemrxiv.org For example, the spiro[3.3]heptane core has been incorporated into the structures of the anticancer drugs Sonidegib and Vorinostat, as well as the anesthetic Benzocaine, in place of phenyl rings. chemrxiv.orgnih.govenamine.net This replacement has been shown to decrease lipophilicity in some cases. chemrxiv.org
Furthermore, heteroatom-containing spiro[3.3]heptanes have been developed as bioisosteres for common heterocycles. 2,6-Diazaspiro[3.3]heptane has been used as a surrogate for piperazine, leading to improved target selectivity in drugs like Olaparib. rsc.org Similarly, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been introduced as more water-soluble alternatives to the piperidine (B6355638) core. rsc.org
| Original Moiety | Spiro[3.3]heptane-based Bioisostere | Example Application | Reference |
| Benzene | Spiro[3.3]heptane | Sonidegib, Vorinostat, Benzocaine | chemrxiv.orgnih.govenamine.net |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Olaparib analog | rsc.org |
| Piperidine | 2-Azaspiro[3.3]heptane, 1-Azaspiro[3.3]heptane | Anesthetic drug analogs | rsc.orgenamine.net |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Medicinal chemistry building blocks | rsc.org |
Utility in Materials Science and Engineering
The unique structural and electronic properties of spiro[3.3]heptane derivatives have found utility in the field of materials science, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). rsc.orgrsc.orgresearchgate.net The spiro-type structure, with its orthogonal molecular conformation, facilitates good contact with the perovskite film and promotes uniform charge transport. magtech.com.cn
A notable example is the development of a low-cost HTM based on a spiro[3.3]heptane-2,6-dispirofluorene (SDF) core, termed SDF-OMeTAD. rsc.orgrsc.org This material was designed as a simpler and more cost-effective alternative to the widely used spiro-OMeTAD. rsc.org SDF-OMeTAD has demonstrated competitive power conversion efficiency in planar perovskite solar cells. rsc.orgrsc.org The spiro[3.3]heptane core in this context contributes to high thermal stability, with a decomposition temperature of up to 400 °C, which is comparable to that of spiro-OMeTAD. rsc.org
| Property | SDF-OMeTAD | spiro-OMeTAD |
| Core Structure | spiro[3.3]heptane-2,6-dispirofluorene | 9,9'-spirobifluorene |
| Band Gap | 2.99 eV | Similar to SDF-OMeTAD |
| Thermal Decomposition Temperature | up to 400 °C | Comparable to SDF-OMeTAD |
| Power Conversion Efficiency (in PSCs) | 13.01% | High performance standard |
Integration into Metal-Organic Frameworks (MOFs) as Chiral Linkers
The rigid and well-defined geometry of spiro[3.3]heptane derivatives makes them suitable candidates for use as linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, built from metal ions or clusters connected by organic ligands. The properties of MOFs can be tuned by changing the metal or the organic linker.
Chiral spirocyclic dicarboxylates have been investigated for the synthesis of non-aromatic MOFs. acs.org The use of enantiopure spiro linkers can lead to the formation of chiral MOFs. nih.gov For example, a chiral MOF, DUT-7, was synthesized using enantiopure (S)-2,2'-spirobiindane-5,5'-dicarboxylic acid and zinc nitrate. nih.gov While this example uses a spirobiindane, the principle extends to other rigid spirocyclic linkers like those derived from spiro[3.3]heptane. The integration of such chiral and flexible linkers can impart unique properties to the MOF, such as gated gas sorption and framework flexibility. nih.govnih.gov
Contribution to the Synthesis of Advanced Fine Chemicals
Spiro[3.3]heptan-2-ones are valuable intermediates in the synthesis of a wide variety of substituted spiro[3.3]heptanes, which can serve as advanced fine chemicals. google.com The carbonyl group of the spiro[3.3]heptan-2-one is a versatile functional handle that can undergo a range of chemical transformations typical for ketones, such as addition reactions and condensations. google.com
These compounds can be prepared from basic chemicals, making them accessible starting materials for more complex molecules. google.com The presence of two distinct reactive centers in some derivatives allows for sequential and controlled derivatization. google.com This versatility makes spiro[3.3]heptan-2-ones important building blocks for creating novel molecules with potential applications as pharmaceutical agents and functional fine chemicals. google.com
Q & A
Q. What are the standard synthetic routes for 6-Propylspiro[3.3]heptan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization strategies similar to those used for structurally analogous spiro compounds. For example, spiro[3.3]heptane derivatives often employ ketone-functionalized precursors undergoing intramolecular cyclization with catalysts like BF₃·Et₂O or Lewis acids . Optimization includes:
- Temperature control : Reactions are conducted at 0–25°C to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product. Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Yield range | 45–65% (unoptimized) | |
| Key characterization | IR (C=O stretch: ~1700 cm⁻¹) |
Q. How is this compound characterized spectroscopically?
Methodological Answer: A multi-technique approach is essential:
- NMR :
- ¹H NMR : Distinct signals for sp³-hybridized carbons (δ 1.2–2.5 ppm) and propyl chain protons (δ 0.8–1.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~210 ppm (C=O) and spiro carbon splitting patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the propyl group influence the reactivity of this compound?
Methodological Answer: The propyl substituent introduces steric hindrance and electron-donating effects, impacting:
- Nucleophilic reactions : Reduced accessibility to the carbonyl group compared to unsubstituted spiroketones (e.g., 1-Azaspiro[3.3]heptan-2-one ).
- Ring-opening reactions : Propyl groups stabilize transition states in acid-catalyzed ring-opening, favoring specific regioisomers. Experimental Design :
- Compare kinetics of reactions (e.g., Grignard additions) with analogs like 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one .
- Use DFT calculations to model steric effects (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer: Discrepancies often arise from impurities or measurement conditions. To address this:
- Purity assessment : Validate via HPLC (≥95% purity) and Karl Fischer titration (water content <0.1%) .
- Solubility protocols : Use standardized shake-flask methods in buffers (pH 1–12) and logP determination (e.g., octanol-water partition) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- ADMET profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) . Case Study : Fluorinated analogs (e.g., (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol ) showed enhanced blood-brain barrier penetration in silico, guiding synthetic prioritization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
